

Application Notes and Protocols for (rac)-ZK-304709 In Vitro Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (rac)-ZK-304709

Cat. No.: B611951

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For Researchers, Scientists, and Drug Development Professionals

(rac)-ZK-304709 is a potent, orally available, multi-target inhibitor of several key protein kinases implicated in cancer progression. It functions as a nanomolar inhibitor of a range of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and the platelet-derived growth factor receptor beta (PDGFR- β).^{[1][2]} This broad-spectrum activity allows **(rac)-ZK-304709** to concurrently target multiple oncogenic pathways, including cell cycle progression, angiogenesis, and tumor cell proliferation. In preclinical studies, **(rac)-ZK-304709** has demonstrated dose-dependent suppression of proliferation and colony formation in human neuroendocrine tumor (NET) cell lines, such as BON and QGP-1.^[3] Its mechanism of action involves the induction of G2 cell cycle arrest and apoptosis.^[3]

While specific IC₅₀ values for **(rac)-ZK-304709** are not readily available in the public domain, extensive data exists for its close derivative, Roniciclib (BAY 1000394). Roniciclib is a pan-CDK inhibitor that emerged from the lead optimization of **(rac)-ZK-304709**.^[4] The quantitative data presented below pertains to Roniciclib and is expected to be indicative of the activity of **(rac)-ZK-304709**.

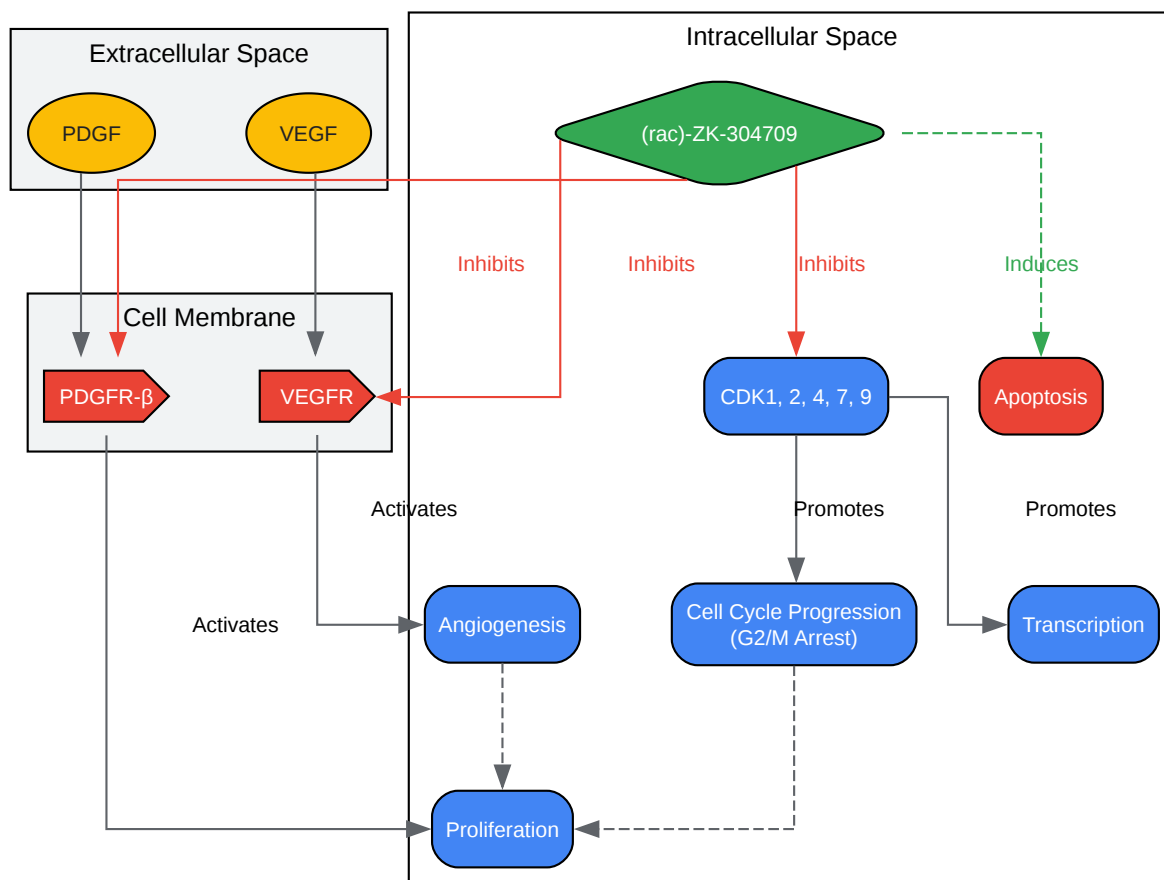
Quantitative Data

The inhibitory activity of Roniciclib (BAY 1000394), a close derivative of **(rac)-ZK-304709**, against a panel of cyclin-dependent kinases is summarized below.

Target	IC50 (nM)
CDK1/cyclin B	7
CDK2/cyclin E	9
CDK4/cyclin D	11
CDK7/cyclin H	25
CDK9/cyclin T1	5
Data presented is for Roniciclib (BAY 1000394) as a surrogate for (rac)-ZK-304709. [5] [6]	

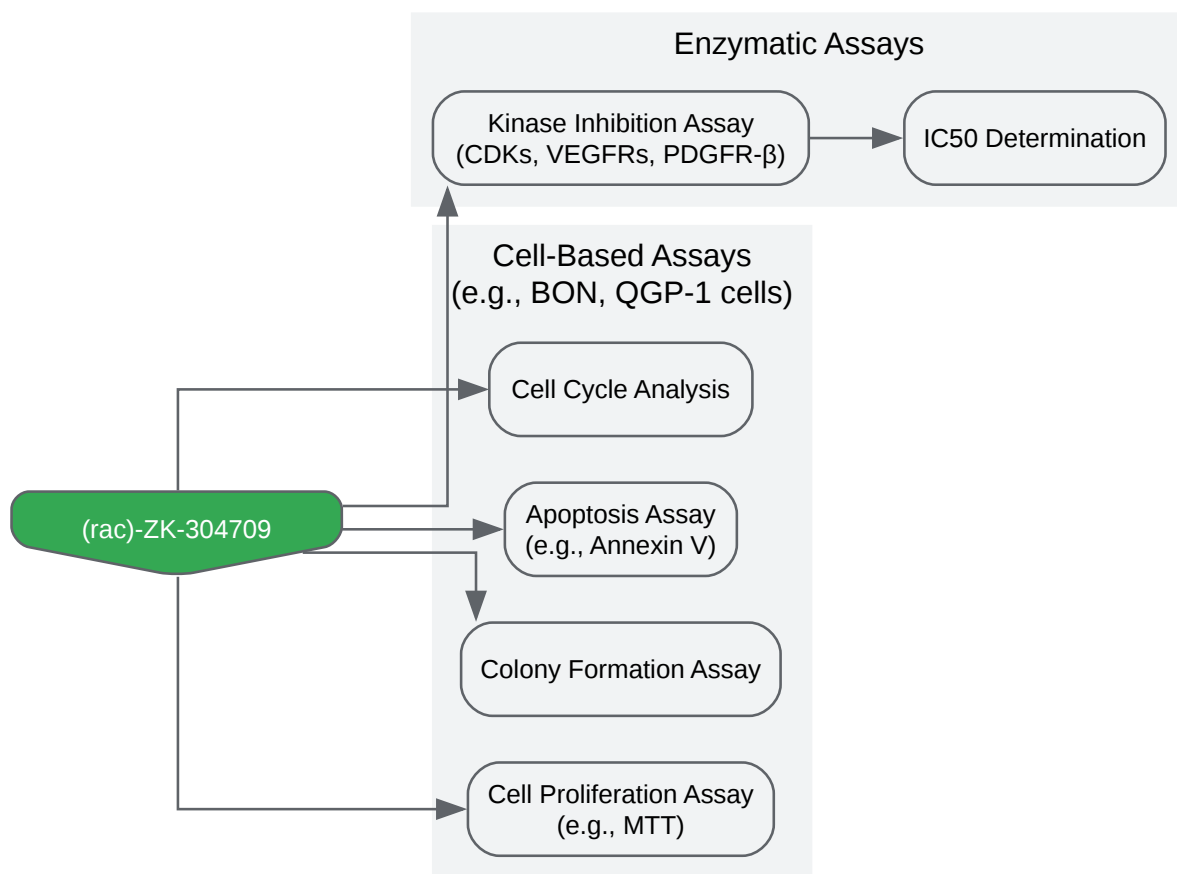
Signaling Pathways and Experimental Workflows

The multi-targeted nature of **(rac)-ZK-304709** allows it to interfere with several critical signaling pathways involved in tumorigenesis.



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Mechanism of action of **(rac)-ZK-304709**.



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References

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- 4. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-[[4-[[[(1R,2R)-2-hydroxy-1-methylpropyl]oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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